Ethyl 3-azido-4-oxopentanoate
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Overview
Description
Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.
Preparation Methods
Ethyl 3-azido-4-oxopentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions . Another method includes the substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide in acetone, also under reflux . These methods yield this compound with high efficiency and minimal side products.
Chemical Reactions Analysis
Ethyl 3-azido-4-oxopentanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl 3-amino-4-oxopentanoate using hydrogenation or other reducing agents.
Substitution: The azido group can be substituted with other nucleophiles, such as primary amines, to form ethyl 4-imino-3-amino-2-pentenoates.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include hydrogen gas, primary amines, and alkynes. The major products formed from these reactions are amines, imines, and triazoles.
Scientific Research Applications
Ethyl 3-azido-4-oxopentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Comparison with Similar Compounds
Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 3-azido-4-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |
InChI Key |
FTHUPIUMDIOXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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